molecular formula C10H22O7S B1676788 m-PEG5-Ms CAS No. 130955-37-2

m-PEG5-Ms

Cat. No.: B1676788
CAS No.: 130955-37-2
M. Wt: 286.34 g/mol
InChI Key: GXMYCEJMFZMVSC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

m-PEG5-Ms is primarily used in the synthesis of two types of molecules: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.

Mode of Action

This compound acts as a linker in the synthesis of PROTACs and ADCs . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein . This brings the target protein close to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug . The antibody guides the ADC to cancer cells, where the drug is released to kill the cell .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By bringing the target protein close to an E3 ubiquitin ligase, PROTACs facilitate the tagging of the target protein with ubiquitin . This ubiquitin tag signals for the protein to be degraded by the proteasome .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the PROTAC or ADC it is part of . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules can vary widely depending on their structure and the specific proteins they target . The use of a peg-based linker like this compound can improve the solubility and stability of these molecules .

Result of Action

The result of this compound’s action is the selective degradation of target proteins in the case of PROTACs . This can have a variety of effects depending on the function of the target protein . For ADCs, the result is the targeted killing of cancer cells .

Action Environment

The action of this compound is influenced by various environmental factors. The intracellular environment plays a crucial role in the ubiquitin-proteasome system . Factors such as pH, temperature, and the presence of other proteins can all influence the efficacy of PROTACs . For ADCs, the tumor microenvironment can impact the delivery and release of the cytotoxic drug .

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYCEJMFZMVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219106
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130955-37-2
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130955-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.16 g (0.040M) of tetraethylene glycol monomethyl ether and 5.0 g (0.044M) of methanesulfonyl chloride in 100 ml of methylene chloride was stirred at 0° C. while 5.7 g (0.044M) of diisopropylethylamine was added dropwise so the temperature remained below 5° C. Stirring was continued at 0° C. for 20 minutes and the temperature was allowed to rise to room temperature over 2 hours. The solution was washed twice with an equal volume of water. It was then dried and concentrated to an oil, yielding 11 g (96%).
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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